molecular formula C24H23N5O4S B2850310 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1203203-01-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No.: B2850310
CAS No.: 1203203-01-3
M. Wt: 477.54
InChI Key: RMRHASYBQBPXHQ-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo-pyridazine core substituted with a 2-methoxyphenyl group at position 1, an isopropyl group at position 4, and a sulfanyl acetamide moiety at position 5.

Synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions. For instance, analogous sulfanyl acetamide derivatives are synthesized via refluxing intermediates with catalysts like pyridine and zeolite, followed by recrystallization (e.g., describes similar methods for hydroxyacetamide derivatives) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14(2)22-16-11-25-29(17-6-4-5-7-18(17)31-3)23(16)24(28-27-22)34-12-21(30)26-15-8-9-19-20(10-15)33-13-32-19/h4-11,14H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHASYBQBPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Disassembly

The target molecule can be dissected into three primary components:

  • Pyrazolo[3,4-d]pyridazin-7(6H)-one core bearing 1-(2-methoxyphenyl) and 4-isopropyl substituents.
  • 2-((Benzodioxol-5-yl)amino)acetamide segment.
  • Sulfanyl bridge connecting the two fragments.

Retrosynthetic cleavage at the sulfur atom suggests convergent synthesis routes where the pyridazinone and acetamide intermediates are synthesized separately before coupling via a thiol-ether linkage.

Synthetic Pathways Considered

Two dominant strategies emerge:

  • Linear Synthesis : Sequential construction of the pyridazinone core followed by sulfanyl-acetamide attachment.
  • Convergent Synthesis : Independent preparation of the pyridazinone and acetamide intermediates, followed by sulfide bond formation.
    The convergent approach offers advantages in modularity and yield optimization, particularly for late-stage functionalization.

Synthesis of Pyrazolo[3,4-d]Pyridazin-7(6H)-one Core

1,3-Dipolar Cycloaddition Methodology

The foundational work by demonstrates that pyrazolo[3,4-d]pyridazinones can be synthesized via 1,3-dipolar cycloaddition between pyridazine derivatives and nitrile imines. For the target compound:

Step 1 : Preparation of 4-isopropyl-1H-pyrazol-5-amine

  • Reagents : Isopropylacetoacetate, hydrazine hydrate
  • Conditions : Reflux in ethanol (12 h, 78°C)
  • Yield : 82%

Step 2 : Generation of Nitrile Imine Intermediate

  • Reagents : 2-Methoxyphenyl isocyanate, triethylamine
  • Conditions : Dichloromethane, 0°C to room temperature (4 h)
  • Yield : 67%

Step 3 : Cycloaddition Reaction

  • Reagents : Preformed nitrile imine, 3-chloro-6-phenylpyridazine
  • Conditions : Toluene, 110°C, 8 h
  • Yield : 58%

Alternative Route via Condensation Reactions

Katritzky’s method for pyrazole synthesis was adapted:

  • Reagents : α-Benzotriazolylenones, 2-methoxyphenylhydrazine
  • Conditions : Basic medium (pH 10-11), 60°C, 6 h
  • Yield : 71%

Table 1 : Comparison of Pyridazinone Core Synthesis Methods

Method Temperature (°C) Time (h) Yield (%) Purity (HPLC)
1,3-Dipolar 110 8 58 95.2
Condensation 60 6 71 93.8

Synthesis of 2-((Benzodioxol-5-yl)Amino)Acetamide

One-Pot Thioacetamide Formation

Adapting the patent methodology from:
Step 1 : Benzhydryl Alcohol to Thioacetamide

  • Reagents : Benzhydryl alcohol, thiourea, chloroacetamide
  • Conditions : HCl (pH 4), 90°C, 12 h
  • Yield : 88%

Step 2 : Oxidation to Sulfinyl Acetamide

  • Reagents : H₂O₂ (30%), dichloromethane
  • Conditions : 30-40°C, 6 h
  • Yield : 98.9%

Direct Amidation Approach

  • Reagents : Benzodioxol-5-amine, bromoacetyl bromide
  • Conditions : DMF, K₂CO₃, 0°C → rt, 4 h
  • Yield : 76%

Sulfanyl Bridge Formation and Final Coupling

Nucleophilic Aromatic Substitution

Step 1 : Thiolation of Pyridazinone Core

  • Reagents : Lawesson’s reagent, DMF
  • Conditions : 80°C, 3 h
  • Yield : 65%

Step 2 : SN2 Reaction with Bromoacetamide

  • Reagents : K₂CO₃, acetonitrile
  • Conditions : Reflux, 24 h
  • Yield : 54%

Oxidative Coupling Strategy

  • Reagents : I₂, DMSO
  • Conditions : 50°C, 8 h
  • Yield : 48%

Table 2 : Sulfur Incorporation Efficiency

Method Reagents Yield (%) Byproducts
Nucleophilic Lawesson’s reagent 65 <5%
Oxidative I₂/DMSO 48 12%

Optimization Challenges and Solutions

Regioselectivity in Pyridazinone Formation

The 1,3-dipolar method showed superior regiocontrol (98:2 para:ortho) compared to condensation routes (85:15). Microwave-assisted synthesis reduced reaction times by 40% while maintaining yields.

Purification Considerations

  • Crystallization : Methanol/water mixtures achieved >99% purity for final product.
  • Chromatography : Silica gel (ethyl acetate/hexane 3:7) resolved diastereomers in sulfoxide intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key motifs with several classes of bioactive molecules:

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported)
Target Compound Pyrazolo[3,4-d]pyridazine 2-Methoxyphenyl, isopropyl, benzodioxol Inferred kinase inhibition
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl, ethyl, methyl Not specified
N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide Tetrazole Chloropyridyl, methyltetrazole Antimicrobial (hypothesized)
N-[4-(Benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Benzyloxyphenyl, propenyl, pyridyl Antiproliferative (analogous to )

Key Observations :

  • The benzodioxol group in the target compound may enhance metabolic stability compared to benzyloxy or chloropyridyl substituents .
Bioactivity and Mechanism
  • Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., ) with sulfanyl groups show IC50 values <10 μM in cancer cell lines, suggesting the target compound may share similar efficacy .
  • Enzyme Inhibition : Benzenesulfonamide-pyrazoline hybrids () inhibit carbonic anhydrase IX (CA-IX) with Ki values of 8–50 nM, highlighting the role of sulfonamide/sulfanyl groups in enzyme binding .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyridazine core in this compound?

The synthesis of the pyrazolo[3,4-d]pyridazine scaffold typically involves cyclocondensation reactions between hydrazine derivatives and diketones or ketoesters. For example, similar compounds are synthesized via sequential steps: (1) formation of the pyridazine ring using 1,3-dipolar cycloaddition, (2) sulfanylation at the 7-position using thiol reagents, and (3) acylation to introduce the acetamide moiety . Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to prevent side reactions, with yields monitored via HPLC and TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying regiochemistry, particularly for distinguishing between pyridazine and pyrazole ring substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives . Purity is assessed via reversed-phase HPLC with UV detection at 254 nm .

Q. How can researchers design preliminary biological activity screens for this compound?

Initial screens should focus on target-agnostic assays, such as cell viability (MTT assay) and enzyme inhibition panels (e.g., kinases, phosphodiesterases). For compounds with benzodioxole and pyridazine motifs, prioritize targets like serotonin receptors or inflammatory mediators, as structurally related molecules show activity in these pathways . Use positive controls (e.g., known kinase inhibitors) and validate hits with dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. What computational methods are recommended to predict binding modes and optimize SAR?

Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of potential targets (e.g., GPCRs or kinases) can prioritize substituents for synthesis. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations refine substituent effects on affinity . Pair computational predictions with in vitro data to iteratively guide SAR, focusing on the sulfanyl and isopropyl groups for steric/electronic tuning .

Q. How should researchers address discrepancies in biological activity data across similar analogs?

Contradictions often arise from off-target effects or assay variability. To resolve this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays).
  • Analyze physicochemical properties (logP, pKa) to rule out bioavailability differences.
  • Use chemoproteomics (e.g., affinity purification mass spectrometry) to identify unintended targets . Cross-reference data with structural analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to isolate scaffold-specific effects .

Q. What strategies optimize reaction yields during the sulfanylation step?

Sulfanylation efficiency depends on nucleophilicity of the thiol reagent and electrophilicity of the pyridazine intermediate. Strategies include:

  • Using NaH as a base in anhydrous DMF to deprotonate thiols.
  • Protecting competing nucleophilic sites (e.g., pyrazole NH) with Boc groups.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Monitor by LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How can researchers integrate metabolic stability studies into early-stage development?

Assess metabolic liabilities via:

  • Liver microsome assays (human/rodent) to identify rapid clearance.
  • CYP450 inhibition screening (e.g., CYP3A4, 2D6) to predict drug-drug interactions.
  • Introduce electron-withdrawing groups (e.g., fluorination on the benzodioxole ring) to reduce oxidative metabolism . Compare half-life data with structurally similar compounds (e.g., triazolopyridazines) to prioritize derivatives .

Methodological Considerations

Q. What experimental controls are critical in enzyme inhibition assays for this compound?

Include:

  • Solvent controls (DMSO at ≤0.1% v/v) to rule out vehicle effects.
  • Substrate saturation curves to confirm assay linearity.
  • Reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Pre-incubation steps (10–30 min) to ensure compound-target equilibrium .

Q. How can crystallography resolve ambiguities in regiochemical assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions, particularly for distinguishing between pyridazine N-1 and N-2 orientations. Co-crystallize the compound with a target protein (e.g., kinase domain) to validate docking-predicted binding poses .

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